molecular formula C8H6BrF3OS B14017125 (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane

Cat. No.: B14017125
M. Wt: 287.10 g/mol
InChI Key: PERYEEDVHXPNOQ-UHFFFAOYSA-N
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Description

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane is a chemical compound with the molecular formula C8H6BrF3OS and a molecular weight of 287.1 g/mol It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the attachment of the methylsulfane group using a thiolation reaction .

Industrial Production Methods

Industrial production methods for (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6BrF3OS

Molecular Weight

287.10 g/mol

IUPAC Name

1-bromo-3-methylsulfanyl-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6BrF3OS/c1-14-7-3-5(9)2-6(4-7)13-8(10,11)12/h2-4H,1H3

InChI Key

PERYEEDVHXPNOQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)OC(F)(F)F)Br

Origin of Product

United States

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